REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH:5]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH3:16])=[CH:10][CH:9]=1)[CH2:6]O)C.Cl>[OH-].[K+]>[CH2:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([C:5](=[CH2:6])[C:4]([OH:17])=[O:3])=[CH:9][CH:10]=1)[CH3:16] |f:2.3|
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Name
|
ethyl-2-p-ethoxyphenyl-3-hydroxypropionate
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CO)C1=CC=C(C=C1)OCC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude acid (0.46 g, m.p. 103°-107°) used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)C(C(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |